4-phenanthren-9-yl-2,6-dipyridin-2-ylpyridine
Description
Properties
Molecular Formula |
C29H19N3 |
|---|---|
Molecular Weight |
409.5 g/mol |
IUPAC Name |
4-phenanthren-9-yl-2,6-dipyridin-2-ylpyridine |
InChI |
InChI=1S/C29H19N3/c1-2-10-22-20(9-1)17-25(24-12-4-3-11-23(22)24)21-18-28(26-13-5-7-15-30-26)32-29(19-21)27-14-6-8-16-31-27/h1-19H |
InChI Key |
HBEYOIGNDGDLJO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C3=CC=CC=C23)C4=CC(=NC(=C4)C5=CC=CC=N5)C6=CC=CC=N6 |
Origin of Product |
United States |
Preparation Methods
Suzuki Coupling Using Phenanthren-9-ylboronic Acid and Bromopyridines
The most reported and effective method for synthesizing 4-phenanthren-9-yl-2,6-dipyridin-2-ylpyridine involves Suzuki coupling between phenanthren-9-ylboronic acid and brominated pyridine derivatives under palladium catalysis.
| Parameter | Details |
|---|---|
| Boronic Acid | Phenanthren-9-ylboronic acid (CAS 68572-87-2) |
| Bromopyridine Substrate | 2-bromo-4-methylpyridine or 2-bromo-4-(trifluoromethyl)pyridine |
| Catalyst | Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4) |
| Base | Potassium carbonate (aqueous 2M solution) |
| Solvent | Tetrahydrofuran (THF) and water mixture or 2-ethoxyethanol |
| Temperature | 80 °C (THF/H2O system) or reflux at 130 °C (2-ethoxyethanol) |
| Atmosphere | Inert atmosphere (nitrogen) |
| Reaction Time | 24 hours (THF/H2O system) or overnight (2-ethoxyethanol) |
| Purification | Liquid-liquid extraction, silica gel filtration, column chromatography, recrystallization |
- A mixture of phenanthren-9-ylboronic acid (1.00 g, 4.503 mmol), 2-bromo-4-methylpyridine (0.85 g, 4.954 mmol), Pd(PPh3)4 (0.05 g, 1 mol%), potassium carbonate (15 mL, 2 M aqueous solution), and THF (30 mL) was heated under nitrogen at 80 °C for 24 hours.
- After cooling, the reaction mixture was extracted with dichloromethane and water.
- The crude product was purified by celite-silica gel filtration using toluene, followed by column chromatography on silica gel with hexane/ethyl acetate (15:1) as eluent.
- Yield: 97.5% of the desired product was obtained.
Cross-Coupling Variations and Ligand Functionalization
Other synthetic routes involve variations in the pyridine substituents and boronic acid partners to tune electronic properties. For example, substitution with trifluoromethyl groups or methyl groups on the pyridine ring has been reported with high yields (89.3% to 97.5%) using similar Suzuki coupling protocols.
Purification and Characterization
Purification typically involves:
- Liquid-liquid extraction to separate organic and aqueous layers.
- Celite-silica gel filtration to remove palladium catalyst residues.
- Column chromatography on silica gel with appropriate solvent systems (e.g., hexane/ethyl acetate or methanol/dichloromethane mixtures).
- Recrystallization from solvents such as methanol or toluene to improve purity.
Characterization data such as ^1H NMR confirm the structure and purity of the ligand, with characteristic aromatic proton signals consistent with the phenanthrene and pyridine moieties.
Research Findings and Analysis
- The Suzuki coupling reaction is the most reliable and high-yielding method for preparing this compound.
- Reaction conditions are mild to moderate, typically requiring inert atmosphere and elevated temperatures (80–130 °C).
- The choice of solvent influences reaction time and yield; 2-ethoxyethanol can allow higher temperature reflux and shorter reaction times.
- Potassium carbonate is an effective base for these reactions, facilitating the transmetalation step in Suzuki coupling.
- The phenanthren-9-ylboronic acid is a key intermediate, synthesized or commercially available, and its quality directly impacts the final ligand yield.
- Purification techniques are critical to remove palladium residues and by-products, ensuring the ligand's suitability for coordination chemistry applications.
Summary Table of Preparation Conditions and Yields
| Entry | Boronic Acid Derivative | Bromopyridine Substrate | Solvent | Temperature | Time | Catalyst (Pd) | Base | Yield (%) | Notes |
|---|---|---|---|---|---|---|---|---|---|
| 1 | Phenanthren-9-ylboronic acid | 2-bromo-4-methylpyridine | THF/H2O | 80 °C | 24 h | Pd(PPh3)4 (1 mol%) | K2CO3 (2M aq.) | 97.5 | Inert atmosphere, column chromatography |
| 2 | Phenanthren-9-ylboronic acid | 2-bromo-4-(trifluoromethyl)pyridine | 2-ethoxyethanol | Reflux 130 °C | Overnight | Pd(PPh3)4 (1 mol%) | K2CO3 (2M aq.) | 97.5 | Recrystallization step included |
| 3 | Phenanthren-9-ylboronic acid | 2-bromo-4-(trifluoromethyl)pyridine | THF/H2O | 80 °C | 24 h | Pd(PPh3)4 (1 mol%) | K2CO3 (2M aq.) | 89.3 | Similar purification procedures |
Chemical Reactions Analysis
Types of Reactions
4-phenanthren-9-yl-2,6-dipyridin-2-ylpyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenated solvents and catalysts like palladium on carbon are often employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenanthrenequinone derivatives, while reduction could produce phenanthrene-based alcohols.
Scientific Research Applications
Coordination Chemistry
The compound serves as a versatile ligand in coordination chemistry. Its nitrogen atoms can coordinate with metal ions, forming stable complexes that exhibit unique electronic properties. These metal complexes are useful in catalysis and material science.
Organic Photovoltaics
Research indicates that compounds like 4-phenanthren-9-yl-2,6-dipyridin-2-ylpyridine can be utilized in organic photovoltaic cells due to their ability to facilitate charge transfer processes. Their extended π-conjugation enhances light absorption and improves efficiency.
Fluorescent Probes
A study demonstrated the use of this compound as a fluorescent probe for biological imaging. The presence of multiple aromatic systems allows for strong fluorescence properties, which can be utilized in cellular imaging applications.
Herbicidal Activity
Recent research has explored the herbicidal potential of derivatives based on the structure of this compound. Compounds designed from this scaffold exhibited significant inhibitory effects on weed growth, suggesting applications in agriculture as herbicides.
| Application Area | Specific Use Case | Results/Findings |
|---|---|---|
| Coordination Chemistry | Metal complexes | Enhanced catalytic activity |
| Organic Photovoltaics | Charge transfer materials | Improved efficiency in solar cells |
| Biological Imaging | Fluorescent probes | Effective cellular imaging capabilities |
| Agriculture | Herbicide development | Significant inhibition of weed growth |
Mechanism of Action
The mechanism by which 4-phenanthren-9-yl-2,6-dipyridin-2-ylpyridine exerts its effects involves its ability to coordinate with metal ions and form stable complexes. These complexes can participate in various catalytic processes and exhibit unique electronic properties. The molecular targets and pathways involved depend on the specific application, such as catalysis or material science .
Comparison with Similar Compounds
Structural and Substituent Variations
The following table summarizes key structural differences between 4-phenanthren-9-yl-2,6-dipyridin-2-ylpyridine and analogous terpyridine derivatives:
Key Observations :
- Electronic Properties : Chloro substituents (electron-withdrawing) contrast with phenanthrenyl (electron-donating), altering redox behavior and ligand-metal interactions .
Analytical Data
Note: The phenanthrenyl derivative’s characterization data (e.g., NMR, IR) are absent in the evidence, suggesting a gap in published studies.
Physicochemical Properties
- Melting Points : Chloro-substituted terpyridines exhibit lower melting points (148–152°C) compared to nitro- or bromo-substituted analogs (268–287°C) . The phenanthrenyl derivative’s melting point is expected to be higher due to increased molecular rigidity.
- Solubility : Bulky phenanthrenyl groups likely reduce solubility in polar solvents compared to methyl- or chloro-substituted terpyridines .
Theoretical and Computational Studies
- 2,6-Distyrylpyridine : DFT studies reveal planar geometries with extended conjugation, supporting applications in optoelectronics .
- 4-Styrylpyridine : Ab initio calculations highlight charge transfer between styryl and pyridine moieties, relevant for photophysical applications .
- Phenanthrenyl Derivative: No computational data are available, but analogous studies predict strong intermolecular π-π stacking due to the phenanthrene group.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 4-phenanthren-9-yl-2,6-dipyridin-2-ylpyridine, and how are intermediates optimized?
- Methodological Answer : Synthesis typically involves multi-step organic reactions, starting with precursors like 2-acetylpyridine and aromatic aldehydes. Key steps include:
Intermediate Preparation : Formation of terpyridine cores via condensation reactions under controlled temperatures (e.g., reflux in ethanol at 80°C for 12 hours) .
Functionalization : Coupling phenanthrene groups using Suzuki-Miyaura cross-coupling, requiring palladium catalysts (e.g., Pd(PPh₃)₄) and inert conditions .
Purification : Column chromatography with silica gel and dichloromethane/methanol gradients to isolate high-purity products .
- Critical Parameters : Solvent polarity, catalyst loading, and reaction time significantly impact yields. For example, excessive heating can lead to side reactions in terpyridine formation .
Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR in deuterated solvents (e.g., CDCl₃) resolve aromatic proton environments and confirm substitution patterns .
- X-ray Crystallography : Single-crystal analysis determines bond lengths (e.g., C–C = 1.40–1.48 Å) and dihedral angles between pyridine and phenanthrene moieties .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., m/z = 532.22 [M+H]⁺) and fragmentation patterns .
Q. What safety protocols are critical when handling intermediates during synthesis?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and P95 respirators to avoid inhalation of fine particulates .
- Ventilation : Conduct reactions in fume hoods to mitigate exposure to volatile solvents (e.g., dichloromethane) .
- Waste Disposal : Segregate halogenated waste (e.g., from cross-coupling reactions) in designated containers for incineration .
Advanced Research Questions
Q. How can factorial design optimize reaction conditions for high-yield synthesis?
- Methodological Answer :
- Variable Selection : Test factors like temperature (60–100°C), catalyst concentration (1–5 mol%), and solvent polarity (THF vs. toluene) .
- Design Matrix : Use a 2³ factorial design to evaluate interactions between variables. For example:
| Run | Temp (°C) | Catalyst (mol%) | Solvent | Yield (%) |
|---|---|---|---|---|
| 1 | 60 | 1 | THF | 45 |
| 2 | 100 | 5 | Toluene | 82 |
- Analysis : Response surface methodology identifies optimal conditions (e.g., 95°C, 3 mol% catalyst, toluene) .
Q. How do computational strategies integrate with experimental data to resolve structural contradictions?
- Methodological Answer :
- Quantum Chemical Calculations : Use DFT (e.g., B3LYP/6-31G*) to predict bond angles and compare with crystallographic data. Discrepancies >5% may indicate experimental artifacts .
- Feedback Loops : Refine computational models using experimental NMR chemical shifts (δ 7.2–8.5 ppm for aromatic protons) to validate electron density distributions .
Q. How does the compound’s coordination geometry influence its photophysical properties in material science?
- Methodological Answer :
- Metal Coordination : The terpyridine core binds transition metals (e.g., Ru²⁺, Fe²⁺), forming octahedral complexes. Luminescence quenching in Ru complexes correlates with ligand-to-metal charge transfer (LMCT) .
- Structure-Property Relationships :
| Metal Ion | Emission λ (nm) | Lifetime (ns) | Application |
|---|---|---|---|
| Ru²⁺ | 620 | 350 | OLEDs |
| Fe²⁺ | N/A | <10 | Catalysis |
- Advanced Characterization : Time-resolved fluorescence spectroscopy quantifies excited-state dynamics .
Data Contradiction Analysis
Q. How should researchers address discrepancies between computational predictions and experimental spectroscopic data?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
